Zoledronic acid hydrate
Vue d'ensemble
Description
Il est largement utilisé dans le traitement de diverses maladies osseuses, notamment l'ostéoporose, la maladie de Paget, l'hypercalcémie de malignité, le myélome multiple et les métastases osseuses de tumeurs solides . L'acide zolédronique hydrate agit en inhibant la résorption osseuse médiée par les ostéoclastes, réduisant ainsi le renouvellement osseux et augmentant la densité osseuse .
Mécanisme D'action
Target of Action
Zoledronic acid hydrate, also known as zoledronate, primarily targets osteoclasts , which are cells responsible for bone resorption . It also inhibits farnesyl diphosphate (FPP) synthase , a key enzyme in the mevalonate pathway .
Mode of Action
Zoledronic acid is a bisphosphonate that inhibits bone resorption via actions on osteoclasts or on osteoclast precursors . It inhibits osteoclastic activity and skeletal calcium release induced by tumors . It decreases serum calcium and phosphorus, and increases their elimination .
Biochemical Pathways
Zoledronic acid affects several biochemical pathways. It inhibits the differentiation of osteoclasts via suppressing the receptor activator of nuclear factor κB ligand (RANKL)/receptor activator of nuclear factor κB (RANK) pathway . It also affects the non-canonical Wnt/Ca2+/calmodulin dependent protein kinase II (CaMKII) pathway . Furthermore, it induces apoptosis of osteoclasts through inhibiting farnesyl pyrophosphate synthase (FPPS)-mediated mevalonate pathway , and activation of reactive oxygen species (ROS)-induced pathway .
Pharmacokinetics
Zoledronic acid is given by injection into a vein . The elimination half-life is 146 hours, and it is partially excreted by the kidneys .
Result of Action
The principal pharmacologic action of zoledronic acid is the inhibition of bone resorption . It is used to prevent bone fractures in patients with cancers such as multiple myeloma and prostate cancer, as well as for treating osteoporosis . It can also be used to treat hypercalcemia of malignancy and can be helpful for treating pain from bone metastases .
Action Environment
Zoledronic acid acts primarily on bone . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .
Analyse Biochimique
Biochemical Properties
Zoledronic acid hydrate plays a significant role in biochemical reactions. It is a potent inhibitor of bone resorption, allowing the bone-forming cells time to rebuild normal bone and allowing bone remodeling . It has a high affinity for hydroxyapatite and binds directly to mineralized bone where it decreases bone resorption by inhibiting osteoclast proliferation and inducing osteoclast apoptosis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It works by blocking the activity of osteoclast cells, thus decreasing the breakdown of bone . It also demonstrates antitumor effects in vitro against breast, prostate, and myeloma cancer cells by inducing cytostasis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the prenylation of GTPases critical to the signaling events related to osteoclast-mediated bone resorption . It also induces apoptosis of osteoclasts through inhibiting farnesyl pyrophosphate synthase (FPPS)-mediated mevalonate pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Severe side-effects induced by zoledronic acid infusion have been reported, and its positive effect on long-term back pain has been observed .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to provide chondroprotective effects on articular cartilage in canine osteoarthritis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits the mevalonate pathway, a key metabolic pathway involved in cell function, growth, and survival .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is given by injection into a vein , and it selectively concentrates on the bone surface at the interface with the active osteoclasts where bone tissue is most exposed .
Subcellular Localization
It is known that bisphosphonates like this compound bind to hydroxyapatite crystals in bone and are released into systemic circulation once bone resorption occurs .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de l'acide zolédronique implique généralement la bis-phosphorylation de l'acide 2-(1H-imidazol-1-yl)acétique. Le processus commence par la synthèse de l'acide imidazol-1-yl-acétique (IAA) à partir de l'imidazole en utilisant une réaction de substitution pour introduire l'acide carboxylique sur le cycle . L'IAA est ensuite converti en sa forme chlorhydrate, qui subit une phosphorylation en utilisant du trichlorure de phosphore et de l'acide phosphoreux dans des conditions contrôlées . L'intermédiaire est hydrolysé pour donner de l'acide zolédronique .
Méthodes de production industrielle : Dans les milieux industriels, la production d'acide zolédronique implique un processus en plusieurs étapes. La matière de départ, l'imidazole, est mise à réagir avec le chloroacétate de méthyle pour former l'IAA, qui est ensuite hydrolysé pour produire le chlorhydrate d'IAA . Le chlorhydrate est soumis à une phosphorylation et une hydrolyse ultérieure pour obtenir de l'acide zolédronique . Le processus est optimisé pour garantir un rendement élevé et une pureté élevée, avec un contrôle minutieux des conditions de réaction et des étapes de purification .
Analyse Des Réactions Chimiques
Types de réactions : L'acide zolédronique subit diverses réactions chimiques, notamment :
Réactions de substitution : Le cycle imidazole peut participer à des réactions de substitution pour introduire différents groupes fonctionnels.
Hydrolyse : L'intermédiaire de phosphorylation est hydrolysé pour donner le produit final.
Réactifs et conditions courants :
Acide phosphoreux (H₃PO₃) : Utilisé à l'étape de phosphorylation.
Trichlorure de phosphore (PCl₃) : Réagit avec le chlorhydrate d'IAA pour former l'intermédiaire de phosphorylation.
Acide méthanesulfonique : Utilisé comme solubilisant dans certaines voies de synthèse.
Principaux produits formés : Le produit principal de ces réactions est l'acide zolédronique, avec des sous-produits potentiels comprenant des dérivés de l'imidazole et des intermédiaires d'acide phosphonique .
4. Applications de la recherche scientifique
L'acide zolédronique hydrate a une large gamme d'applications dans la recherche scientifique :
Biologie : Étudié pour ses effets sur le métabolisme osseux et l'activité des ostéoclastes.
Médecine : Largement utilisé dans le traitement des maladies osseuses, notamment l'ostéoporose, la maladie de Paget et les métastases osseuses.
Industrie : Employé dans l'industrie pharmaceutique pour la production de médicaments bisphosphonates.
5. Mécanisme d'action
L'acide zolédronique hydrate exerce ses effets en inhibant la farnésyl diphosphate synthase, une enzyme impliquée dans la voie du mévalonate . Cette inhibition empêche la prénylation des petites protéines de signalisation GTPase, qui sont essentielles à la fonction des ostéoclastes . Par conséquent, la résorption osseuse médiée par les ostéoclastes est réduite, ce qui entraîne une diminution du renouvellement osseux et une augmentation de la densité osseuse . Le composé induit également l'apoptose des ostéoclastes, contribuant ainsi davantage à ses effets anti-résorptifs .
Composés similaires :
Acide alendronique : Un autre bisphosphonate utilisé pour traiter l'ostéoporose et d'autres maladies osseuses.
Acide ibandronique : Utilisé pour le traitement de l'ostéoporose et des métastases osseuses.
Acide risédronique : Employé dans le traitement de l'ostéoporose et de la maladie de Paget.
Comparaison : L'acide zolédronique hydrate est unique parmi les bisphosphonates en raison de sa forte puissance et de sa longue durée d'action . Contrairement aux bisphosphonates oraux tels que l'acide alendronique et l'acide risédronique, l'acide zolédronique est administré par voie intraveineuse, ce qui permet une posologie moins fréquente (une fois par an) et une meilleure observance du patient . De plus, il a été démontré que l'acide zolédronique a une affinité plus élevée pour les minéraux osseux et une plus grande efficacité pour réduire le risque de fracture .
Applications De Recherche Scientifique
Zoledronic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for quality control and method development.
Biology: Investigated for its effects on bone metabolism and osteoclast activity.
Medicine: Widely used in the treatment of bone diseases, including osteoporosis, Paget’s disease, and bone metastases.
Industry: Employed in the pharmaceutical industry for the production of bisphosphonate drugs.
Comparaison Avec Des Composés Similaires
Alendronic Acid: Another bisphosphonate used to treat osteoporosis and other bone diseases.
Ibandronic Acid: Used for the treatment of osteoporosis and bone metastases.
Risedronic Acid: Employed in the treatment of osteoporosis and Paget’s disease.
Comparison: Zoledronic acid hydrate is unique among bisphosphonates due to its high potency and long duration of action . Unlike oral bisphosphonates such as alendronic acid and risedronic acid, zoledronic acid is administered intravenously, allowing for less frequent dosing (once a year) and improved patient compliance . Additionally, zoledronic acid has been shown to have a higher affinity for bone mineral and greater efficacy in reducing fracture risk .
Propriétés
IUPAC Name |
(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXFIVRTGHOMSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168029 | |
Record name | Zoledronic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165800-06-6 | |
Record name | Zoledronic acid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zoledronic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)diphosphonic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOLEDRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XC1PAD3KF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Zoledronic acid hydrate in treating bone metastases?
A1: this compound is a potent bisphosphonate that inhibits bone resorption. [, , ] It achieves this by targeting farnesyl diphosphate synthase (FPPS), an enzyme in the mevalonate pathway crucial for the production of isoprenoid lipids. [] These lipids are essential for the prenylation of small GTPases, proteins involved in osteoclast function. By inhibiting FPPS, zoledronic acid disrupts osteoclast activity, thereby reducing bone resorption and helping to manage bone metastases. [, , ]
Q2: What is the chemical structure and formula of this compound?
A2: this compound is a hydrated phosphonic acid derivative. Its molecular formula is C5H10N2O7P2 • H2O. [] Unfortunately, the provided abstracts do not include specific spectroscopic data for this compound.
Q3: How effective is this compound in preventing skeletal-related events (SREs) in cancer patients with bone metastases?
A3: Studies suggest that administering this compound every 12 weeks is as effective as administering it every 4 weeks in preventing SREs. [] This de-escalation strategy also appears to reduce adverse events, particularly renal dysfunction. []
Q4: Can this compound be used alongside other cancer treatments, like radiotherapy?
A4: Yes, research suggests that combining this compound with palliative radiotherapy can be a well-tolerated and promising treatment for reducing SREs in patients with bone metastases from renal cell carcinoma. [, ]
Q5: Are there any alternative treatments for bone metastases, especially if this compound is ineffective?
A5: Denosumab, a monoclonal antibody that inhibits the RANK ligand, has shown potential as an alternative treatment for bone metastasis in cases where this compound administration is ineffective. [] One case study described a patient with squamous cell lung carcinoma and bone metastasis experiencing significant pain reduction and improved mobility after switching from this compound to Denosumab. []
Q6: Are there any known long-term effects or complications associated with this compound use?
A6: While not detailed in the provided research, one study mentioned that long-term administration of bisphosphonates, including this compound, has been linked to osteonecrosis of the jaw (ONJ). [] This serious condition involves exposed bone in the jaw that doesn't heal properly.
Q7: What are the typical administration routes and dosages of this compound?
A7: this compound is typically administered intravenously. [] Dosages can vary depending on the patient's condition and treatment goals. It's crucial to consult the specific medication guidelines and consult with a healthcare professional for personalized information.
Q8: Are there any specific biomarkers used to monitor the effectiveness of this compound therapy?
A8: Research highlights the use of bone turnover markers, like serum alkaline phosphatase (ALP), to monitor treatment response and disease progression in patients with bone metastases receiving this compound. [, ] Elevated ALP levels can indicate bone metastasis and potential complications like disseminated intravascular coagulation (DIC). [, ]
Q9: What is the significance of using low-dose S-1 therapy in combination with this compound in elderly patients with advanced gastric cancer and bone metastases?
A9: Studies suggest that the combination of low-dose S-1, an oral fluoropyrimidine derivative, and this compound is a promising strategy for managing advanced gastric cancer with bone metastases in elderly patients. [, ] This approach aims to balance treatment efficacy with potential toxicity concerns in this vulnerable population.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.